Isobutyl-d9 Paraben
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Overview
Description
Isobutyl-d9 Paraben is a deuterated form of isobutyl paraben, a member of the paraben family. Parabens are esters of para-hydroxybenzoic acid and are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and the environmental fate of parabens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl-d9 Paraben typically involves the esterification of para-hydroxybenzoic acid with deuterated isobutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated isobutanol and para-hydroxybenzoic acid. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Isobutyl-d9 Paraben undergoes various chemical reactions, including:
Oxidation: Oxidative conditions can lead to the formation of para-hydroxybenzoic acid derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Hydrolysis: Para-hydroxybenzoic acid and deuterated isobutanol.
Oxidation: Various para-hydroxybenzoic acid derivatives.
Substitution: Substituted para-hydroxybenzoic acid derivatives.
Scientific Research Applications
Isobutyl-d9 Paraben is used in various scientific research applications, including:
Metabolic Studies: Used as a tracer to study the metabolic pathways of parabens in biological systems.
Environmental Fate Studies: Helps in understanding the degradation and persistence of parabens in the environment.
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of parabens in complex matrices.
Toxicological Studies: Assists in evaluating the toxicological effects of parabens on human health and the environment.
Mechanism of Action
Isobutyl-d9 Paraben, like other parabens, exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death . It can also interfere with the synthesis of nucleic acids and proteins in microbial cells . The deuterated form is particularly useful in studying these mechanisms due to its stability and traceability in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl Paraben
- Ethyl Paraben
- Propyl Paraben
- Butyl Paraben
Uniqueness
Isobutyl-d9 Paraben is unique due to its deuterated nature, which makes it an invaluable tool in research applications. The presence of deuterium atoms allows for precise tracking and quantification in metabolic and environmental studies . Additionally, its antimicrobial properties are comparable to other parabens, making it a versatile compound in various applications .
Properties
CAS No. |
1215460-35-7 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
203.285 |
IUPAC Name |
[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3/i1D3,2D3,7D2,8D |
InChI Key |
XPJVKCRENWUEJH-GVZYGMFYSA-N |
SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)O |
Synonyms |
4-Hydroxybenzoic Acid 2-Methylpropyl-d9 Ester; 2-Methylpropyl-d9 p-Hydroxybenzoate; Isobutyl-d9 4-Hydroxybenzoate; Isobutyl-d9 p-Hydroxybenzoate; p-Hydroxybenzoic Acid Isobutyl-d9 Ester; |
Origin of Product |
United States |
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